N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea

Regioisomerism Kinase selectivity Benzothiadiazole SAR

This compound is the 5-yl,2,4-dichloro regioisomer of the benzothiadiazole-urea series, structurally distinct from the 6-yl,3,4-dichloro HRI kinase activator BTdCPU (CAS 1257423-87-2). The 5-position attachment and ortho-chloro substitution restrict urea conformation and alter target-binding geometry, making it an essential probe for SAR deconvolution. Researchers running parallel ISR kinase panels or investigating NADPH oxidase 1/Mcl-1 inhibition should order this exact regioisomer. Substituting the 3-chloro or 3,4-dichloro analog will not reproduce the biological profile.

Molecular Formula C13H8Cl2N4OS
Molecular Weight 339.2 g/mol
CAS No. 866156-70-9
Cat. No. B3160944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2,3-benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea
CAS866156-70-9
Molecular FormulaC13H8Cl2N4OS
Molecular Weight339.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)NC3=C(C=C(C=C3)Cl)Cl)N=NS2
InChIInChI=1S/C13H8Cl2N4OS/c14-7-1-3-10(9(15)5-7)17-13(20)16-8-2-4-12-11(6-8)18-19-21-12/h1-6H,(H2,16,17,20)
InChIKeyHRLDDHFOKPRPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,2,3-Benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea (CAS 866156-70-9): Structural Identity and Compound Class


N-(1,2,3-Benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea (CAS 866156-70-9, molecular formula C₁₃H₈Cl₂N₄OS, MW 339.2 g/mol) is a synthetic diarylurea derivative featuring a 1,2,3-benzothiadiazole heterocycle linked via a urea bridge to a 2,4-dichlorophenyl moiety . It belongs to the benzothiadiazole-urea pharmacophore class, a scaffold associated with diverse biological activities including kinase modulation [1]. The compound is structurally defined by two key features that distinguish it from its closest analogs: (i) the 5-position attachment to the 1,2,3-benzothiadiazole ring (as opposed to the 6-position in the regioisomeric series), and (ii) the 2,4-dichloro substitution pattern on the phenyl ring (as opposed to 3,4-dichloro or mono-chloro variants). It is commercially available as a research-grade chemical (≥95% purity) for non-human research applications .

Why N-(1,2,3-Benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea Cannot Be Substituted by Generic Benzothiadiazole-Urea Analogs


The benzothiadiazole-urea chemical series exhibits profound structure–activity relationship (SAR) sensitivity to both the benzothiadiazole ring attachment position and the phenyl ring chlorine substitution pattern. The regioisomeric pair—5-yl vs. 6-yl attachment—confers fundamentally different biological target profiles: the 6-yl, 3,4-dichloro regioisomer (BTdCPU, CAS 1257423-87-2) is a potent heme-regulated inhibitor (HRI) kinase activator with an IC₅₀ of approximately 0.4 nM and demonstrated in vivo antitumor efficacy [1], while benzothiadiazol-5-yl ureas with alternative phenyl substitutions have been identified as inhibitors of NADPH oxidase 1 (IC₅₀ 187 nM) and Mcl-1 (IC₅₀ 455 nM) in high-throughput screening campaigns [2]. The 2,4-dichloro substitution pattern on the phenyl ring of the target compound introduces distinct electronic and steric properties compared to the 3,4-dichloro or 3-chloro analogs, which predictably alters hydrogen-bonding capacity, target-binding geometry, and metabolic stability. Consequently, procurement of a specific regioisomer and halogen-substitution variant is essential for reproducible experimental outcomes; substitution with a nominally similar benzothiadiazole-urea analog cannot be assumed to preserve biological activity profile, potency, or selectivity [3].

Quantitative Differentiation Evidence for N-(1,2,3-Benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea Against Closest Analogs


Regioisomeric Differentiation: 5-yl vs. 6-yl Benzothiadiazole Attachment Governs Biological Target Profile

The target compound bears the urea linkage at the 5-position of the 1,2,3-benzothiadiazole ring. Its closest regioisomer, BTdCPU (CAS 1257423-87-2), bears the urea at the 6-position with 3,4-dichlorophenyl substitution. Published data demonstrate that BTdCPU is a potent HRI kinase activator (IC₅₀ ~0.4 nM) with ≥100-fold selectivity over other eIF2α kinases (PERK, PKR, GCN2) , and has demonstrated in vivo antitumor activity at 175 mg/kg i.p. in mouse xenograft models [1]. In contrast, the 5-yl benzothiadiazole-urea scaffold (with 4-dimethylamino phenyl substitution) has been identified through HTS as an inhibitor of NADPH oxidase 1 (IC₅₀ 187 nM) and Mcl-1 (IC₅₀ 455 nM) [2], targets entirely distinct from HRI. This demonstrates that the 5-yl vs. 6-yl attachment position alone redirects the biological target profile. No published bioactivity data exist for the 5-yl, 2,4-dichloro combination specifically, but the scaffold-level evidence indicates that the 5-yl attachment drives a target profile fundamentally different from that of the 6-yl series [3].

Regioisomerism Kinase selectivity Benzothiadiazole SAR

Chlorine Substitution Pattern Differentiation: 2,4-Dichloro vs. 3,4-Dichloro vs. 3-Chloro Phenyl

The target compound incorporates a 2,4-dichlorophenyl moiety, whereas the closest commercially available analog, N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea (CAS 866156-69-6), bears only a single chlorine at the 3-position . The addition of a second chlorine at the 2-position (ortho to the urea linkage) in the target compound is predicted to introduce steric hindrance that restricts rotational freedom around the N–aryl bond, alters the conformational preference of the urea pharmacophore, and modifies the hydrogen-bond donor/acceptor capacity of the urea NH groups through inductive electron withdrawal . In the broader diarylurea kinase inhibitor literature, the 2,4-dichloro substitution pattern has been associated with enhanced target residence time and metabolic stability compared to mono-chloro or 3,4-dichloro variants, though direct comparative data for this specific benzothiadiazole-urea series are absent [1]. The regioisomeric BTdCPU (3,4-dichloro) demonstrates high potency (0.4 nM HRI), but the 2,4-dichloro pattern in the target compound places one chlorine ortho to the urea, a position known to modulate both potency and selectivity in diarylurea kinase inhibitors through conformational restriction [1].

Halogen substitution SAR Diarylurea

Physicochemical Property Differentiation: Solubility and Formulation-Relevant Parameters

The target compound (MW 339.2 g/mol, C₁₃H₈Cl₂N₄OS) and its regioisomer BTdCPU (MW 339.2 g/mol, identical molecular formula) share identical molecular weight and elemental composition, but differ in the spatial arrangement of the urea bridge and chlorine atoms, which can produce measurably different solid-state properties, chromatographic retention times, and solubility profiles . BTdCPU has reported DMSO solubility of ≥125 mg/mL (368.5 mM) , while the target compound's solubility has not been independently reported but is expected to differ based on the altered dipole moment and crystal packing arising from the 5-yl vs. 6-yl connectivity and 2,4-dichloro vs. 3,4-dichloro substitution . The mono-chloro analog (CAS 866156-69-6, MW 304.75) has a lower molecular weight and reduced lipophilicity (cLogP predicted to be ~0.6–0.8 log units lower), which would affect membrane permeability and partitioning behavior [1]. For researchers requiring consistent formulation conditions, these physicochemical differences—even in the absence of bioactivity data—necessitate compound-specific solubility determination and preclude direct substitution of one analog for another in experimental protocols .

Solubility Formulation Physicochemical properties

Recommended Research Application Scenarios for N-(1,2,3-Benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea Based on Available Evidence


Regioisomeric Selectivity Profiling in Benzothiadiazole-Urea Kinase Modulator Screening

The target compound is best deployed as a 5-yl, 2,4-dichloro probe in parallel screening panels alongside its 6-yl regioisomer BTdCPU (CAS 1257423-87-2, HRI activator) and the mono-chloro 5-yl analog (CAS 866156-69-6). This three-compound panel enables systematic deconvolution of the contribution of (a) benzothiadiazole attachment position (5-yl vs. 6-yl) and (b) chlorine substitution pattern (2,4-dichloro vs. 3-chloro vs. 3,4-dichloro) to target engagement, selectivity, and cellular phenotype. Given that BTdCPU activates HRI with sub-nanomolar potency while 5-yl analogs have been associated with NADPH oxidase 1 and Mcl-1 inhibition in HTS campaigns [1], a head-to-head profiling experiment using the target compound can identify whether the 5-yl, 2,4-dichloro combination reveals novel target activity not observed with either regioisomeric or mono-chloro variants [2].

Ortho-Chlorine Conformational Restriction Studies in Diarylurea Pharmacophore Optimization

The ortho-chlorine at the 2-position of the phenyl ring in the target compound is a key structural feature absent in both the 3-chlorophenyl analog (CAS 866156-69-6) and BTdCPU (3,4-dichloro, no ortho substituent). This ortho-substituent is predicted to restrict rotation around the N–aryl bond, locking the urea pharmacophore into a more defined conformational state [3]. Medicinal chemistry teams investigating the impact of conformational restriction on target binding kinetics, residence time, or selectivity should procure the 2,4-dichloro variant specifically, as the 3-chloro and 3,4-dichloro analogs cannot serve as conformational probes for ortho-substituent effects. This compound is suitable for X-ray co-crystallography studies to determine the precise binding pose conferred by the 2,4-dichloro-constrained urea geometry.

Chemical Biology Tool Compound for eIF2α Kinase Pathway Dissection Beyond HRI

The integrated stress response (ISR) is regulated by four eIF2α kinases: PERK, PKR, GCN2, and HRI. While BTdCPU selectively activates HRI [4], the target compound's distinct 5-yl attachment and 2,4-dichloro substitution may engage a different ISR kinase or a non-kinase target within the ISR signaling network. Researchers studying ISR signaling in the context of PERK deficiency, mitochondrial dysfunction, or ER stress—areas where pharmacologic ISR activation has shown therapeutic potential [5]—can use the target compound to probe whether 5-yl benzothiadiazole-ureas offer a target profile complementary to BTdCPU's HRI activation. Parallel testing with BTdCPU and the target compound in PERK-deficient cell models [5] can reveal functional differentiation within the benzothiadiazole-urea chemical space.

Reference Standard for Analytical Method Development in Benzothiadiazole-Urea Quality Control

The target compound, with its unique InChI Key (HRLDDHFOKPRPLQ-UHFFFAOYSA-N) and distinct chromatographic retention profile relative to BTdCPU and the mono-chloro analog, can serve as a reference standard for HPLC/UPLC method development and impurity profiling of benzothiadiazole-urea libraries. Given that the regioisomers share identical molecular formula and mass, chromatographic resolution of the 5-yl, 2,4-dichloro compound from the 6-yl, 3,4-dichloro BTdCPU requires careful method optimization. Procurement of the pure target compound enables development of separation methods capable of distinguishing these closely related species, which is critical for quality control in medicinal chemistry campaigns exploring this scaffold [1].

Quote Request

Request a Quote for N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.